molecular formula C18H15ClN4O3 B2713626 1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941962-55-6

1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2713626
M. Wt: 370.79
InChI Key: FALCQPXVJQKMBI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. Chemical properties could include reactivity, acidity or basicity, redox potential, etc.


Scientific Research Applications

Anticancer Potential

Research has identified compounds with structural similarities to "1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" as potential anticancer agents. For instance, derivatives of 1,3,4-oxadiazoles incorporating halo pyridines have been synthesized and shown to exhibit antimicrobial activity, which is indicative of their potential in anticancer applications. The synthesis process typically involves starting from substituted pyridinyloxy benzaldehydes, converting them into corresponding arylidene hydrazides followed by chloramine-T oxidation. These derivatives have been tested for their activity against various bacterial strains, which is a preliminary step towards evaluating their anticancer potential (Shailaja, Anitha, Manjula, & Rao, 2010).

OLED Applications

In the realm of electronics, compounds related to "1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" have been investigated for their utility in organic light-emitting diodes (OLEDs). For example, pyridine- and oxadiazole-containing materials have been developed as effective hole-blocking materials for OLEDs. These materials, synthesized through a detailed chemical process, contribute to the improved efficiency of OLED devices. The electroluminescence spectra indicate that light is emitted solely from the emissive material layer, suggesting the effectiveness of these compounds in enhancing device performance (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Chemical Synthesis and Characterization

Several studies have focused on the chemical synthesis and characterization of compounds similar to "1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one". These research efforts explore novel synthetic routes and the potential applications of these compounds in various fields. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones showcases the chemical versatility and potential utility of these compounds in the preparation of agrochemicals or medicinal compounds (Ghelfi, Stevens, Laureyn, Meenen, Rogge, Buyck, Nikitin, Grandi, Libertini, Pagnoni, & Schenetti, 2003).

Safety And Hazards

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Future Directions

This would involve hypothesizing potential applications or areas of study based on the known properties and activities of the compound.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.


properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-25-15-5-4-13(8-14(15)19)23-10-12(7-16(23)24)18-21-17(22-26-18)11-3-2-6-20-9-11/h2-6,8-9,12H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCQPXVJQKMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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